molecular formula C16H23N5O5 B12805058 Thymidine, 3'-azido-3'-deoxy-, 5'-hexanoate CAS No. 130683-71-5

Thymidine, 3'-azido-3'-deoxy-, 5'-hexanoate

Cat. No.: B12805058
CAS No.: 130683-71-5
M. Wt: 365.38 g/mol
InChI Key: LUIPEEQBFGQZHM-YNEHKIRRSA-N
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Description

Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate is a modified nucleoside analog. It is derived from thymidine, a naturally occurring nucleoside that is a component of DNA. This compound is characterized by the substitution of the 3’-hydroxyl group with an azido group and the esterification of the 5’-hydroxyl group with a hexanoate group. These modifications confer unique properties to the compound, making it useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate typically involves multiple steps:

    Protection of the 5’-hydroxyl group: Thymidine is first protected at the 5’-hydroxyl group using a suitable protecting group such as a trityl group.

    Azidation at the 3’-position: The 3’-hydroxyl group is then converted to an azido group using reagents like sodium azide in the presence of a suitable catalyst.

    Deprotection and esterification: The protecting group at the 5’-position is removed, and the free hydroxyl group is esterified with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.

Types of Reactions:

    Substitution Reactions: The azido group at the 3’-position can undergo substitution reactions with nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester bond at the 5’-position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thymidine.

Common Reagents and Conditions:

    Sodium azide: Used for azidation reactions.

    Hydrogen and palladium catalyst: Used for reduction reactions.

    Acidic or basic conditions: Used for ester hydrolysis.

Major Products:

    3’-Amino-3’-deoxythymidine: Formed by the reduction of the azido group.

    Thymidine and hexanoic acid: Formed by the hydrolysis of the ester bond.

Mechanism of Action

The primary mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate involves its incorporation into DNA during replication. The azido group at the 3’-position prevents the addition of subsequent nucleotides, effectively terminating DNA chain elongation. This mechanism is particularly effective against rapidly replicating cells, such as viruses and certain bacteria . The compound targets viral reverse transcriptase and bacterial DNA polymerase, inhibiting their activity and preventing genome replication .

Comparison with Similar Compounds

Uniqueness: Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate is unique due to its specific esterification with hexanoic acid, which can influence its lipophilicity and cellular uptake. This modification can enhance its bioavailability and effectiveness in certain applications compared to other similar compounds .

Properties

CAS No.

130683-71-5

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hexanoate

InChI

InChI=1S/C16H23N5O5/c1-3-4-5-6-14(22)25-9-12-11(19-20-17)7-13(26-12)21-8-10(2)15(23)18-16(21)24/h8,11-13H,3-7,9H2,1-2H3,(H,18,23,24)/t11-,12+,13+/m0/s1

InChI Key

LUIPEEQBFGQZHM-YNEHKIRRSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

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